molecular formula C18H28S2 B8468458 3,6-Dihexylthieno[3,2-b]thiophene CAS No. 880088-85-7

3,6-Dihexylthieno[3,2-b]thiophene

Cat. No. B8468458
Key on ui cas rn: 880088-85-7
M. Wt: 308.5 g/mol
InChI Key: CETNYQUTSDGGKV-UHFFFAOYSA-N
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Patent
US07705108B2

Procedure details

A mixture of compound 55 (30 g, 0.085 mol), copper powder (3.76 g) and quinoline (80 mL) was heated at 264-260° C. in a Woods metal bath. When no further bubbles of carbon dioxide gas could be detected (about 2 hours), the mixture was allowed to cool to room temperature and hexane (200 mL) was added. This mixture was washed repeatedly with HCl (1-2 M in water) to remove the quinoline. The remaining organic layer was dried over MgSO4 and concentrated by evaporation, leaving a residue, which was purified by column chromatography (SiO2/hexanes) to yield compound 57 (18 g, 68.4%). m.p. 57.5-59.1° C., 1H NMR (CD2Cl2): δ 6.97 (s, 2H), 2.70 (t, 4H), 1.73 (m, 4H), 1.37 (m, 12H), 0.88 (t, 6H). 13C NMR: 136.56, 134.96, 109.80, 31.94, 29.31, 29.28, 28.47, 22.96, 14.22.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
3.76 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
68.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:7]1[C:8]2[S:17][CH:16]=[C:15]([CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[C:9]=2[S:10][C:11]=1C(O)=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].N1C2C(=CC=CC=2)C=CC=1.C(=O)=O>[Cu].CCCCCC>[CH2:18]([C:15]1[C:9]2[S:10][CH:11]=[C:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[C:8]=2[S:17][CH:16]=1)[CH2:19][CH2:20][CH2:21][CH2:22][CH3:23]

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CCCCC)C=1C2=C(SC1C(=O)O)C(=CS2)CCCCCC
Name
Quantity
80 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
3.76 g
Type
catalyst
Smiles
[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
262 (± 2) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(about 2 hours)
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WASH
Type
WASH
Details
This mixture was washed repeatedly with HCl (1-2 M in water)
CUSTOM
Type
CUSTOM
Details
to remove the quinoline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The remaining organic layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
leaving a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C=1C2=C(SC1)C(=CS2)CCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: PERCENTYIELD 68.4%
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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